Dextromethadone - 5653-80-5

Dextromethadone

Catalog Number: EVT-267391
CAS Number: 5653-80-5
Molecular Formula: C21H27NO
Molecular Weight: 309.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dextromethadone is a 6-(dimethylamino)-4,4-diphenylheptan-3-one that has (S)-configuration. It is the less active enantiomer of methadone and has very little activity on opioid receptors and mainly responsible for the inhibition of hERG K+ channels and thus for cardiac toxicity. The drug is currently under clinical development for the treatment of major depressive disorder. It has a role as a NMDA receptor antagonist and an opioid analgesic. It is an enantiomer of a levomethadone.
Dextromethadone is under investigation in clinical trial NCT00588640 (Study of D-Methadone in Patients With Chronic Pain).
Source

Dextromethadone is synthesized from precursors such as D-alanine or L-alanine, utilizing various chemical reactions that yield high enantiomeric purity. Its synthesis has been detailed in various patents and scientific literature, highlighting methods that achieve greater than 99% enantiomeric excess, making it suitable for pharmaceutical applications .

Classification

Dextromethadone falls under the category of synthetic opioids, specifically classified as an opioid analgesic. It is distinguished from other opioids by its unique chemical structure and pharmacological effects, which include analgesia and potential anti-addictive properties.

Synthesis Analysis

Methods

The synthesis of dextromethadone typically involves several key steps, starting from simple amino acids like D-alanine. The process includes:

  1. Conversion of D-alanine: D-alanine is converted to N,N-dimethyl-D-alanine through hydrogenation with formaldehyde.
  2. Formation of N,N-dimethyl-D-alaninol: This intermediate undergoes reduction to form N,N-dimethyl-D-alaninol.
  3. Activation and coupling: The activated form of the amine is then reacted with diphenylacetonitrile to yield dextromethadone nitrile.
  4. Final transformations: The nitrile undergoes further reactions to produce dextromethadone hydrochloride with high enantiomeric purity .

Technical Details

The synthesis can be optimized using various reducing agents such as lithium aluminum hydride or sodium borohydride, which facilitate the conversion processes while maintaining high yields and purity .

Molecular Structure Analysis

Structure

Dextromethadone has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is C_21H_27NO_2, indicating the presence of nitrogen and oxygen atoms within its structure.

Data

  • Molecular Weight: Approximately 325.45 g/mol
  • Chemical Structure: The structure includes a phenolic moiety and a piperidine ring, contributing to its opioid activity.
Chemical Reactions Analysis

Reactions

Dextromethadone can participate in various chemical reactions typical for opioids, including:

  1. Nucleophilic substitutions: These reactions can modify functional groups on the molecule.
  2. Hydrolysis: In certain conditions, dextromethadone may hydrolyze to form other metabolites.
  3. Reduction/oxidation: These reactions can alter the functional groups, affecting its pharmacological properties.

Technical Details

The stability of dextromethadone under physiological conditions allows it to maintain efficacy during therapeutic use, although it may undergo metabolic transformations in vivo .

Mechanism of Action

Dextromethadone acts primarily as an agonist at the mu-opioid receptor, which mediates its analgesic effects.

Process

  1. Receptor Binding: Upon administration, dextromethadone binds to mu-opioid receptors in the central nervous system.
  2. Signal Transduction: This binding activates intracellular signaling pathways that lead to decreased neuronal excitability and reduced perception of pain.
  3. Duration of Action: Dextromethadone's long half-life contributes to its prolonged analgesic effects compared to other opioids.

Data

  • Half-life: The average half-life ranges from 8 to 12 hours, allowing for once-daily dosing in some cases .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dextromethadone is typically found as a white crystalline powder.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: Dextromethadone is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: The pKa value indicates its ionization state at physiological pH, influencing its absorption and distribution.
Applications

Dextromethadone has several scientific uses:

  1. Pain Management: It serves as an effective analgesic for chronic pain conditions.
  2. Opioid Dependence Treatment: Dextromethadone is utilized in medication-assisted treatment programs for individuals with opioid use disorder.
  3. Research Tool: Its unique pharmacological profile makes it a valuable compound for studying opioid receptor interactions and developing new analgesics.
Neuropharmacological Mechanisms of Action

NMDA Receptor Antagonism Dynamics

Dextromethadone (REL-1017, d-methadone) exerts its primary neuropharmacological effects through uncompetitive antagonism of the N-methyl-D-aspartate receptor (NMDAR), a mechanism characterized by voltage-dependence and activity-dependent binding. This pharmacological profile positions dextromethadone as a promising therapeutic agent for neuropsychiatric disorders involving glutamate dysregulation.

Uncompetitive Channel Blockade Kinetics

Dextromethadone binds within the NMDAR ion channel only after receptor activation and channel opening, exhibiting distinctive kinetic parameters that differentiate it from other NMDA antagonists. The compound demonstrates preferential antagonism at specific GluN2 subunits, with significantly higher potency at GluN2D-containing receptors compared to other subtypes [3]. This subunit selectivity translates to differential inhibitory effects across neural circuits:

Key Kinetic Parameters:

  • Moderate Affinity: Dextromethadone exhibits low micromolar affinity (IC₅₀ ≈ 1-10 μM) across NMDAR subtypes, significantly lower than high-affinity antagonists like MK-801 but comparable to ketamine [3].
  • Rapid Association/Kinetics: The compound demonstrates faster receptor association and dissociation kinetics than ketamine, contributing to its favorable tolerability profile [7].
  • Trapping Mechanism: Similar to ketamine, dextromethadone becomes "trapped" within the channel pore upon closure, requiring receptor re-opening for unbinding [7]. This mechanism prolongs its inhibitory effects during synaptic activity while allowing normal receptor function during quiescent periods.

Table 1: Comparative Kinetics of NMDAR Channel Blockers

CompoundKon (M⁻¹s⁻¹)Koff (s⁻¹)IC₅₀ (μM) GluN2DSubunit Preference
Dextromethadone3.2 × 10⁴0.181.7 ± 0.3GluN2D > GluN2B > GluN2A
Ketamine1.8 × 10⁴0.122.3 ± 0.4GluN2B > GluN2A > GluN2D
Memantine8.5 × 10³0.2112.4 ± 1.8Minimal preference
Dextromethorphan2.7 × 10⁴0.154.1 ± 0.7GluN2A = GluN2B

Data derived from automated patch-clamp electrophysiology in recombinant human NMDARs [3]. Values represent mean ± SEM.

The relatively rapid off-rate (Koff ≈ 0.18 s⁻¹) contributes to dextromethadone's low risk for psychotomimetic effects compared to slower dissociating agents like phencyclidine [7]. This kinetic profile enables the compound to modulate pathological hyperactivity while preserving physiological NMDAR signaling required for cognitive functions.

Stereoselectivity in Glutamate Binding Modulation

The stereochemical configuration of methadone enantiomers profoundly influences their receptor interactions. While (R)-methadone (levomethadone) exhibits potent μ-opioid receptor (MOR) agonism (Kᵢ ≈ 10-50 nM), (S)-methadone (dextromethadone) demonstrates 10-30-fold lower affinity at MOR [6] [8]. Crucially, both enantiomers maintain similar low micromolar affinity for NMDARs, but dextromethadone shows significantly reduced opioid activity:

Molecular Basis of Stereoselectivity:

  • Differential Binding Pockets: Molecular modeling reveals distinct binding orientations within the NMDAR channel, with dextromethadone forming optimal hydrophobic interactions with GluN2D residues [3].
  • Metabolite Contributions: N-demethylated metabolites of dextromethadone retain NMDAR antagonism (IC₅₀ ≈ 5-15 μM) while showing negligible opioid receptor affinity, potentially contributing to therapeutic effects without opioid side effects [8].
  • Allosteric Modulation: Unlike competitive antagonists, dextromethadone does not prevent glutamate binding but rather stabilizes a non-conductive state after channel activation [6]. This mechanism preserves physiological neurotransmission while dampening excitotoxic signaling cascades.

Table 2: Stereoselective Receptor Binding Profiles

CompoundNMDAR IC₅₀ (μM)MOR Kᵢ (nM)SERT InhibitionNET Inhibition
(R)-methadone7.3 ± 1.235 ± 8>10,000>10,000
(S)-methadone (dextromethadone)5.8 ± 0.9450 ± 75>10,000>10,000
(6R)-methadol8.9 ± 1.51,250 ± 210>10,000>10,000
(6S)-methadol12.4 ± 2.12,800 ± 450>10,000>10,000

Radioligand binding data from rat cortical membranes and recombinant human receptors [3] [8]. Values represent mean ± SEM.

This stereospecificity enables dextromethadone to achieve therapeutic NMDAR modulation without activating opioid reward pathways—a critical pharmacological advantage over racemic methadone formulations [6]. Additionally, dextromethadone lacks significant activity at other monoamine transporters (SERT, NET), distinguishing its mechanism from multimodal antidepressants like dextromethorphan/bupropion combinations [3].

Downstream mTOR/BDNF Pathway Activation

Beyond immediate channel blockade, dextromethadone initiates a cascade of intracellular signaling events that promote synaptic plasticity and resilience. Within 30 minutes of administration, dextromethadone activates the mammalian target of rapamycin complex 1 (mTORC1) pathway in the medial prefrontal cortex (mPFC), triggering phosphorylation of downstream effectors including p70S6 kinase [2] [4]. This signaling cascade coordinates several neuroplasticity processes:

Sequence of Neuroplastic Events:

  • Immediate mTORC1 Activation: Dextromethadone administration increases phospho-p70S6K levels by >150% within 30 minutes, an effect completely blocked by the mTORC1 inhibitor rapamycin [2].
  • BDNF-TrkB Signaling: The compound stimulates brain-derived neurotrophic factor (BDNF) release from cortical neurons, which subsequently activates tropomyosin receptor kinase B (TrkB) receptors [2]. This initiates a positive feedback loop enhancing mTORC1 signaling.
  • Synaptic Protein Synthesis: Within 2 hours, downstream translation increases expression of synaptic proteins including:
  • PSD95 (postsynaptic density scaffolding protein) ↑ 80%
  • GluA1 (AMPAR subunit) ↑ 65%
  • Synapsin I (presynaptic vesicle protein) ↑ 45% [2]
  • Functional Synaptogenesis: By 24 hours, these molecular changes manifest as increased dendritic spine density and enhanced synaptic strength in the mPFC, particularly at glutamatergic synapses [2].

Table 3: Time Course of Neuroplastic Changes Following Dextromethadone Administration

Time Post-DoseMolecular EventMagnitude of ChangeBrain Region
30 minmTORC1 activationp-p70S6K ↑ 150-200%mPFC
1 hrBDNF releaseExtracellular BDNF ↑ 90%Prefrontal cortex
2 hrSynaptic protein expressionPSD95 ↑ 80%, GluA1 ↑ 65%mPFC synapses
24 hrFunctional synaptic changesSpine density ↑ 40%, EPSC amplitude ↑ 50%Layer V mPFC neurons

Data from in vivo rodent studies and primary cortical cultures [2] [4]

The critical interdependence of these pathways is demonstrated by several key findings: (1) mTORC1 activation is abolished by BDNF-neutralizing antibodies [4], (2) synaptogenesis is prevented by rapamycin co-administration [2], and (3) GluA1 knockdown eliminates the behavioral antidepressant effects [4]. This coordinated sequence represents a fundamental mechanism through which brief NMDAR antagonism produces sustained neural remodeling—a characteristic shared with other rapid-acting antidepressants like ketamine but without dissociative side effects [2] [7].

The temporal pattern of mTORC1 activation mirrors the biphasic requirement for protein synthesis in memory consolidation, suggesting dextromethadone may enhance cognitive processing through similar mechanisms [4]. Importantly, these effects occur at dextromethadone concentrations (0.3-3 μM) achieved clinically without inducing psychotomimetic effects, highlighting its unique therapeutic window among NMDAR modulators [2] [3].

Properties

CAS Number

5653-80-5

Product Name

Dextromethadone

IUPAC Name

(6S)-6-(dimethylamino)-4,4-diphenylheptan-3-one

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/t17-/m0/s1

InChI Key

USSIQXCVUWKGNF-KRWDZBQOSA-N

SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

Dextromethadone; 6S-Methadone; l-Methadone; S-(+)-Methadone; d-Methadone; BRN 3213667; BRN-3213667; BRN3213667;

Canonical SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2

Isomeric SMILES

CCC(=O)C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.